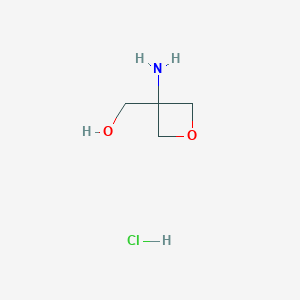

(3-Aminooxetan-3-yl)methanol;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

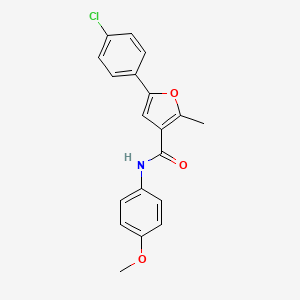

“(3-Aminooxetan-3-yl)methanol;hydrochloride” is a chemical compound with the empirical formula C4H9NO2 . It has a molecular weight of 103.12 and is a product of SpiroChem .

Synthesis Analysis

The synthesis of “(3-Aminooxetan-3-yl)methanol;hydrochloride” involves two stages . In the first stage, “(3-aminooxetan-3-yl)methanol” is combined with sodium hydride in N,N-dimethyl acetamide at 50°C for approximately 5 minutes . The second stage involves the addition of “N-(5-(5-fluoro-2-(prop-1-yn-1-yl)pyridin-4-yl)pyrazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide” in N,N-dimethyl acetamide at 90°C for 2 hours .Molecular Structure Analysis

The InChI code for “(3-Aminooxetan-3-yl)methanol;hydrochloride” is1S/C5H11NO2.ClH/c6-1-5(2-7)3-8-4-5;/h7H,1-4,6H2;1H . Physical And Chemical Properties Analysis

“(3-Aminooxetan-3-yl)methanol;hydrochloride” is a solid at room temperature . It has a high solubility, with a Log S (ESOL) value of 0.78, indicating it is highly soluble . It has a lipophilicity Log Po/w (iLOGP) of 1.04 .Aplicaciones Científicas De Investigación

Interaction of Methanol with Other Compounds

A study investigated the interaction between methanol (CH3OH) and carbon tetrachloride (CCl4) at the molecular level, identifying competition between hydrogen and halogen bonding. This research helps understand specific interactions in the [CH3OH-CCl4] mixture, potentially influencing atmospheric chemical activities and aerosol formation (D. Pal et al., 2020).

Synthesis Techniques

Another study focused on the synthesis of amino acid methyl ester hydrochlorides using methanol, demonstrating a method compatible with a wide range of amino acids. This technique provides a convenient approach to preparing these compounds in good to excellent yields (Jiabo Li & Y. Sha, 2008).

Material Science Applications

Research on the octahydrochloride salt of octa(3-aminopropyl)octasilsesquioxane isolated by controlled hydrolytic condensation in acidic methanol has been conducted. This work explores the potential utility of the product for preparing novel materials, especially those offering high strength and flame resistance (M. Gravel et al., 1999).

Catalysis and Chemical Reactions

A highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure has been developed, showcasing low catalyst loadings and compatibility with free amino groups. This catalyst demonstrates significant potential for various chemical syntheses (Salih Ozcubukcu et al., 2009).

Atmospheric Chemistry

The role of methanol in atmospheric chemistry, particularly its photochemical production from peroxy radical self and cross-reactions, has been reassessed. This study suggests that non-methane volatile organic compounds (NMVOCs) are a significant source of methanol, highlighting the need to revise the global sources and lifecycle of atmospheric methanol (M. A. Khan et al., 2014).

Safety and Hazards

“(3-Aminooxetan-3-yl)methanol;hydrochloride” is classified as a warning substance . It has hazard statements H302, H315, H319, H332, and H335, indicating it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Propiedades

IUPAC Name |

(3-aminooxetan-3-yl)methanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-4(1-6)2-7-3-4;/h6H,1-3,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPBOAWTSIZXFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2172602-51-4 |

Source

|

| Record name | (3-aminooxetan-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2600192.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2600195.png)

![2-(1H-indol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2600197.png)

![N-(4-acetylphenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2600205.png)

![(5E)-3-ethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2600212.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2600214.png)